N-Phenyldiethanolamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.18 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6327. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

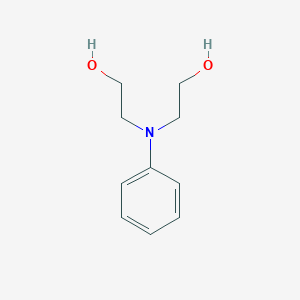

Structure

3D Structure

属性

IUPAC Name |

2-[N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDDQSCZGTACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021962 | |

| Record name | N-Phenyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White or light brown solid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | Ethanol, 2,2'-(phenylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000202 [mmHg] | |

| Record name | N-Phenyl diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-07-0 | |

| Record name | N-Phenyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl diethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(phenylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-phenyliminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE25V5K077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Phenyldiethanolamine: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Phenyldiethanolamine (PDEA), a versatile chemical intermediate with significant applications in the pharmaceutical, dye, and polymer industries. This document details the core synthesis mechanisms, kinetic considerations, and experimental protocols, offering valuable insights for professionals engaged in chemical research and process development.

Introduction

This compound (CAS: 120-07-0), chemically known as 2,2'-(Phenylimino)diethanol, is an organic compound featuring a phenyl group attached to a diethanolamine (B148213) moiety.[1] This structure imparts both aromatic and alcohol functionalities, making it a valuable precursor in the synthesis of a wide array of complex molecules.[2] Industrially, it is primarily produced through the ethoxylation of aniline (B41778).[3][4] Understanding the underlying reaction mechanism and kinetics is paramount for optimizing reaction yields, minimizing byproduct formation, and ensuring process safety and scalability.

Core Synthesis Mechanism: Ethoxylation of Aniline

The most prevalent industrial method for synthesizing this compound is the reaction of aniline with two equivalents of ethylene (B1197577) oxide.[3] This process is a nucleophilic addition reaction, which can be broken down into two sequential steps.

The reaction is typically performed at elevated temperatures, ranging from 80 to 150°C, under controlled pressure.[3] The process is often catalyzed by a small amount of a base, such as potassium hydroxide (B78521), which serves to deprotonate the amine or the intermediate alcohol, increasing its nucleophilicity and facilitating the attack on the ethylene oxide ring.[3][5]

Mechanistic Pathway

The synthesis proceeds through a two-step ethoxylation of the primary aniline amine.

-

Formation of N-phenylmonoethanolamine: In the first step, the nitrogen atom of the aniline molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of the strained ethylene oxide ring. This results in the ring-opening of the epoxide and the formation of an intermediate, N-phenylmonoethanolamine.

-

Formation of this compound: The secondary amine of the N-phenylmonoethanolamine intermediate is also nucleophilic and reacts with a second molecule of ethylene oxide in a similar fashion to yield the final product, this compound.

The entire process is exothermic.

Reaction Kinetics

The rate law can be expressed as: Rate = k[Amine][Ethylene Oxide][6]

Where:

-

k is the rate constant.

-

[Amine] is the concentration of the amine species (aniline or N-phenylmonoethanolamine).

-

[Ethylene Oxide] is the concentration of ethylene oxide.

Quantitative Kinetic Data (Analogous System)

The following table summarizes kinetic parameters for a similar process: the ethoxylation of mono-methyl amine (MMA) to form mono-methyl diethanolamine (MDEA). This data is provided for illustrative purposes to give an indication of the activation energies involved in such reactions. It is important to note that these values are not directly transferable to the aniline system but provide a useful reference.

| Reaction Step | Product Formed | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) |

| Ethoxylation of MMA | MMEA | 19.46 | 6.02 x 10⁸ |

| Ethoxylation of MMEA | MDEA | 4.2 | 21.12 |

Data sourced from a study on controlled mono-methyl amine-ethoxylation.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound, including the primary industrial route and a common laboratory-scale alternative.

Protocol 1: Synthesis from Aniline and Ethylene Oxide (Industrial Method)

This protocol describes a general procedure for the industrial-scale synthesis of this compound.

Materials and Equipment:

-

Aniline (C₆H₅NH₂)

-

Ethylene Oxide (C₂H₄O)

-

Taurine (B1682933) (catalyst)

-

Pressurized reactor (autoclave) equipped with heating, cooling, and stirring capabilities

-

Nitrogen source for inerting

Procedure:

-

Reactor Preparation: The autoclave is purged with nitrogen to create an inert atmosphere.

-

Charging Reactants: 121g (1 mol) of N-ethylaniline (as an analogue for aniline), 44g (1 mol) of ethylene oxide, and 1.2g (9.6 mmol) of taurine are charged into the reactor.[7]

-

Reaction Conditions: The reactor is sealed, and the mixture is heated at a controlled rate (e.g., 1°C/min) to a temperature of 90°C. The reaction is exothermic, and the temperature will rise to approximately 100°C. This temperature is maintained for 6 hours.[7]

-

Cooling and Discharge: After the reaction is complete, the mixture is cooled to 40°C.

-

Product Isolation: The crude this compound is discharged from the reactor.

-

Purification: The product can be purified by distillation or crystallization to achieve the desired purity.[3]

Protocol 2: Synthesis via N-Arylation (Laboratory Scale)

This protocol describes an alternative laboratory-scale synthesis using an aryl halide and diethanolamine with a copper-based catalyst.

Materials and Equipment:

-

Aryl halide (e.g., Iodobenzene) (1.0 mmol)

-

Diethanolamine (4.0 mmol)

-

Potassium hydroxide (KOH) (2.0 mmol)

-

Cu₂O/nano-CuFe₂O₄ magnetic composite catalyst (0.010 g)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (2 mL)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Ethyl acetate (B1210297), acetone (B3395972), water, anhydrous MgSO₄

-

External magnet

-

Thin-Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A mixture of the aryl halide (1.0 mmol), diethanolamine (4.0 mmol), KOH (2.0 mmol), and the Cu₂O/nano-CuFe₂O₄ catalyst (0.010 g) in anhydrous DMSO (2 mL) is placed in a round-bottom flask.[5]

-

Reaction: The mixture is stirred at 100°C. The progress of the reaction is monitored by TLC.[5]

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate.[5]

-

Catalyst Separation: The magnetic catalyst is separated from the mixture using an external magnet. The catalyst is washed with acetone and can be dried for reuse.[5]

-

Extraction and Washing: The combined ethyl acetate layer is washed with water and then dried over anhydrous MgSO₄.[5]

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography on silica gel to yield the pure this compound.[5]

Byproducts and Purification Considerations

The synthesis of this compound can lead to the formation of several byproducts, depending on the reaction conditions and catalysts used.

-

Polyoxyethylene Etherates: If strong acid catalysts are used, byproducts from the polymerization of ethylene oxide can form.

-

Ester Byproducts: In the presence of certain acidic catalysts, esterification can occur.

-

Nitrosamines: Under acidic conditions and in the presence of nitrosating agents (like nitrites), this compound has the potential to form carcinogenic nitrosamine (B1359907) byproducts. It is crucial to avoid such conditions during synthesis and storage.

Purification of the final product is typically achieved through distillation or crystallization to remove unreacted starting materials, the catalyst, and any formed byproducts.[3]

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the base-catalyzed ethoxylation of aniline. The reaction proceeds via a two-step nucleophilic addition mechanism. While specific kinetic data for this reaction is scarce, analogies to similar amine ethoxylation reactions suggest a second-order rate law. For laboratory-scale synthesis, N-arylation of diethanolamine offers a viable alternative. Careful control of reaction conditions and appropriate purification methods are essential to obtain a high-purity product and avoid the formation of undesirable byproducts. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

- 1. N-Phenyl diethanolamine | C10H15NO2 | CID 8416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 120-07-0 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Khan Academy [khanacademy.org]

- 7. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Phenyldiethanolamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyldiethanolamine (PDEA), an organic compound with the CAS number 120-07-0, is a tertiary amine featuring a phenyl group and two hydroxyethyl (B10761427) groups attached to the nitrogen atom.[1][2][3] This unique structure imparts both aromatic and aliphatic characteristics, making it a versatile intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly its role as a precursor in the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is a white to yellowish crystalline solid at room temperature.[2][4] It is characterized by its hygroscopic and air-sensitive nature, necessitating proper storage conditions.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 120-07-0 | [1][2][3][5][7] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 181.23 g/mol | [1][2][5] |

| Appearance | White to yellowish crystalline solid | [2][4] |

| Melting Point | 56-58 °C | [4][6] |

| Boiling Point | 270 °C | [2] |

| Density | 1.1 g/cm³ | [2] |

| Solubility | Soluble in benzene, ethanol, and ether. Moderately soluble in water. | [2] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [6] |

| Flash Point | 200 °C | [2] |

| pKa | 14.31 ± 0.10 (Predicted) | [2] |

Experimental Protocols

Synthesis of this compound from Aniline (B41778) and Ethylene (B1197577) Oxide

The industrial synthesis of this compound is primarily achieved through the reaction of aniline with ethylene oxide.[2][5] This reaction is typically carried out at elevated temperatures and pressures.

Reaction Workflow:

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol: While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be described as follows. Caution: This reaction involves a highly reactive and toxic gas (ethylene oxide) and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures.

-

Reaction Setup: A pressure reactor is charged with aniline.

-

Reaction Conditions: The reactor is heated to a temperature in the range of 80-150°C.[5]

-

Addition of Ethylene Oxide: Ethylene oxide is slowly introduced into the reactor while maintaining the temperature and pressure. The molar ratio of aniline to ethylene oxide is a critical parameter to control the extent of ethoxylation.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, the reactor is cooled, and the excess reactants are removed, often by distillation. The crude this compound is then collected.

Purification of this compound

The crude product from the synthesis can be purified by either recrystallization or column chromatography.

1. Recrystallization:

-

Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water or toluene.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

-

2. Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel is a common stationary phase for the purification of this compound.

-

Mobile Phase: A suitable mobile phase (eluent) can be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be adjusted to achieve optimal separation. A typical mobile phase could be a gradient of ethyl acetate (B1210297) in hexane.

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in the initial mobile phase.

-

Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, and the methylene (B1212753) protons of the two hydroxyethyl groups. |

| ¹³C NMR | Resonances for the aromatic carbons and the aliphatic carbons of the hydroxyethyl groups. |

| FT-IR (cm⁻¹) | Broad O-H stretching band (alcohols), C-H stretching for aromatic and aliphatic groups, C-N stretching, and C=C stretching of the aromatic ring. |

| Mass Spec (m/z) | Molecular ion peak (M⁺) at approximately 181, along with characteristic fragmentation patterns. |

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for further chemical modifications to produce molecules with desired biological activities.

Precursor to Phenylephrine (B352888)

One of the notable applications of this compound is its use as a precursor in the synthesis of Phenylephrine, a well-known decongestant that acts as a selective α1-adrenergic receptor agonist.[7]

Simplified Synthetic Pathway from this compound to Phenylephrine:

Caption: Simplified logical pathway illustrating the role of this compound as a precursor to Phenylephrine.

The synthesis of phenylephrine from this compound involves a multi-step process that includes reactions to modify the phenyl ring and the ethanolamine (B43304) side chains to achieve the final structure of the drug.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a chemical intermediate, its derivatives have been the subject of research for their potential biological activities. The core structure of this compound can be found in various molecules that interact with biological systems.

Research into derivatives of this compound has explored their potential as:

-

Anticancer agents: Some studies have investigated the cytotoxic effects of N-phenoyl phosphatidylethanolamine (B1630911) derivatives against various cancer cell lines.

-

Antioxidants: The phenolic and amine moieties in derivatives can contribute to radical scavenging and antioxidant properties.

-

Enzyme inhibitors: The structural motif of this compound can be incorporated into molecules designed to inhibit specific enzymes.

The specific signaling pathways modulated by this compound derivatives are diverse and depend on the overall structure of the molecule. Further research is needed to fully elucidate the direct biological effects and mechanisms of action of this compound and its analogs.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis from readily available starting materials and its versatile reactivity make it an important building block in the chemical industry. For drug development professionals, understanding the chemistry of this compound is crucial due to its role as a precursor in the synthesis of established pharmaceuticals like phenylephrine and as a scaffold for the development of new biologically active compounds. Further exploration of the biological activities of its derivatives may open new avenues for therapeutic interventions.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylephrine synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N-Phenyl diethanolamine | C10H15NO2 | CID 8416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 120-07-0: this compound | CymitQuimica [cymitquimica.com]

N-Phenyldiethanolamine (CAS 120-07-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Phenyldiethanolamine (CAS 120-07-0), a versatile tertiary amine utilized in various industrial and research applications. This document details its chemical and physical properties, synthesis, potential impurities, and analytical methodologies, presenting a valuable resource for professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a white to yellowish crystalline solid.[1] It is soluble in organic solvents such as benzene, ethanol, and ether, with moderate solubility in water.[1][2] This compound is noted to be sensitive to air, light, and moisture.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 120-07-0 | [4][5] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [5] |

| Appearance | White to yellowish crystals or crystalline mass | [1][2] |

| Melting Point | 56-58 °C | [1][5] |

| Boiling Point | 270 °C | [1] |

| Density | 1.1 g/cm³ | [1] |

| Flash Point | 200 °C | [1] |

| Water Solubility | 45 g/L at 20 °C | [2] |

| Vapor Pressure | <0.01 mm Hg at 20 °C | [1] |

Synthesis and Potential Impurities

The primary industrial synthesis of this compound involves the ethoxylation of aniline (B41778) with ethylene (B1197577) oxide.[2][6] This reaction is typically conducted under controlled temperature and pressure to ensure high yields and purity.

Due to the nature of the synthesis process, several impurities may be present in the final product. These can include unreacted starting materials and intermediates, as well as byproducts from side reactions.

Table 2: Potential Impurities in this compound

| Impurity | Chemical Name | CAS Number | Potential Origin |

| Aniline | Aniline | 62-53-3 | Unreacted starting material |

| N-(2-hydroxyethyl)aniline | 2-Anilinoethanol | 122-98-5 | Reaction intermediate |

| Ethylene Glycol | 1,2-Ethanediol | 107-21-1 | Hydrolysis of ethylene oxide |

Specifications and Quality Control

Commercial grades of this compound are available in various purities, typically ranging from 97% to over 98%.[5][7][8] The quality control of this compound is crucial to ensure its suitability for specific applications, particularly in drug synthesis where impurities can affect the efficacy and safety of the final product.

Table 3: Typical Specifications for this compound

| Parameter | Specification |

| Assay (by Titration) | ≥ 98.0% |

| Purity (by GC/HPLC) | ≥ 98.0% |

| Melting Point | 55 - 59 °C |

| Water Content | ≤ 0.5% |

| Appearance | White to off-white crystalline solid |

A robust quality control workflow is essential for verifying the identity, purity, and quality of this compound.

Experimental Protocols

Assay by Non-Aqueous Titration

This method determines the purity of this compound by titrating it as a weak base in a non-aqueous solvent.

-

Principle: this compound, a weak base, is dissolved in a suitable non-aqueous solvent, and titrated with a standardized solution of a strong acid in a non-aqueous medium. The endpoint is determined potentiometrically or with a visual indicator.

-

Apparatus:

-

Analytical balance

-

Burette (50 mL)

-

Potentiometric titrator with a suitable electrode (e.g., glass-calomel) or a titration flask

-

Magnetic stirrer

-

-

Reagents:

-

Glacial Acetic Acid (AR grade)

-

Perchloric Acid, 0.1 N in glacial acetic acid (standardized)

-

Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

-

-

Procedure:

-

Accurately weigh approximately 0.3 g of this compound into a clean, dry 250 mL beaker or flask.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Add 2-3 drops of Crystal Violet indicator solution. The solution will appear violet.

-

Titrate with standardized 0.1 N perchloric acid until the color changes from violet to a blue-green endpoint.

-

Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

-

-

Calculation:

-

% Assay = [(V_s - V_b) * N * 181.23] / (W * 10)

-

Where:

-

V_s = Volume of perchloric acid consumed by the sample (mL)

-

V_b = Volume of perchloric acid consumed by the blank (mL)

-

N = Normality of the perchloric acid solution

-

W = Weight of the sample (g)

-

181.23 = Molecular weight of this compound

-

-

Purity and Impurity Profiling by Gas Chromatography (GC)

This method is suitable for determining the purity of this compound and quantifying volatile impurities.

-

Principle: A solution of the sample is injected into a gas chromatograph, where it is vaporized and separated into its components based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for detection.

-

Apparatus:

-

Gas chromatograph equipped with an FID

-

Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column like a 5% phenyl-methylpolysiloxane)

-

Autosampler and data acquisition system

-

-

Reagents:

-

Methanol or another suitable solvent (HPLC grade)

-

This compound reference standard

-

Reference standards for potential impurities (e.g., aniline, N-(2-hydroxyethyl)aniline)

-

-

Chromatographic Conditions (Typical):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium or Nitrogen

-

Inlet Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound and known impurities in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare a sample solution of this compound in the same solvent at a concentration of approximately 1 mg/mL.

-

Inject the standard and sample solutions into the GC system.

-

Identify the peaks based on their retention times compared to the standards.

-

Calculate the purity and impurity levels using the area percent method or by comparison to the standard peak areas.

-

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method provides an alternative or complementary technique to GC for purity and impurity determination.

-

Principle: A solution of the sample is injected into an HPLC system and separated on a reversed-phase column. The components are detected by a UV detector.

-

Apparatus:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition system

-

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase pH adjustment)

-

-

Chromatographic Conditions (Typical):

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). For MS compatibility, formic acid should be used instead of phosphoric acid.[1]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound and known impurities in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times compared to the standards.

-

Calculate the purity and impurity levels using the area percent method or by comparison to the standard peak areas.

-

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various organic molecules.[6] Its applications include:

-

Dye Intermediate: It is used in the manufacturing of various dyes.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of certain active pharmaceutical ingredients (APIs). For example, it is used in the production of some anti-tumor drugs.

-

Corrosion Inhibitor: Its properties make it useful as a corrosion inhibitor in various formulations.

-

Polymer Chemistry: It can be used as a crosslinking agent in the production of polymers.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. For further information, consulting the provided references and relevant safety data sheets is recommended.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. waters.com [waters.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Determination of primary aromatic amine in quality control of X-ray contrast media by flow-injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Phenyl diethanolamine | C10H15NO2 | CID 8416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS [thermofisher.com]

- 7. pharmrecord.com [pharmrecord.com]

- 8. sips.org.in [sips.org.in]

Spectroscopic data analysis of N-Phenyldiethanolamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data Analysis of N-Phenyldiethanolamine

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in various chemical and pharmaceutical applications. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quick reference for its characteristic spectral features.

¹H NMR Data

The proton NMR spectrum reveals the number of different kinds of protons and their immediate chemical environment.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~7.2 | Multiplet | 2H | Ar-H (meta) |

| 2 | ~6.7 | Multiplet | 3H | Ar-H (ortho, para) |

| 3 | ~3.8 | Triplet | 4H | -N-CH₂- |

| 4 | ~3.6 | Triplet | 4H | -CH₂-OH |

| 5 | ~2.5 | Singlet (broad) | 2H | -OH |

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~148 | Ar-C (quaternary, C-N) |

| 2 | ~129 | Ar-CH (meta) |

| 3 | ~117 | Ar-CH (para) |

| 4 | ~113 | Ar-CH (ortho) |

| 5 | ~61 | -CH₂-OH |

| 6 | ~55 | -N-CH₂- |

The IR spectrum highlights the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Strong, Broad | O-H stretch (alcohol) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic) |

| 1590-1610 | Strong | C=C stretch (aromatic ring) |

| 1490-1510 | Strong | C=C stretch (aromatic ring) |

| 1350-1450 | Medium | C-N stretch (aromatic amine) |

| 1000-1100 | Strong | C-O stretch (primary alcohol) |

| 740-760 | Strong | C-H bend (ortho-disubstituted benzene) |

| 680-700 | Strong | C-H bend (monosubstituted benzene) |

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Proposed Fragment |

| 181 | Moderate | [M]⁺ (Molecular Ion) |

| 150 | High | [M - CH₂OH]⁺ |

| 132 | Moderate | [M - CH₂OH - H₂O]⁺ |

| 120 | Moderate | [C₆H₅N(CH₂)₂]⁺ |

| 106 | High | [C₆H₅NCH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz. The spectrum was obtained with broadband proton decoupling, a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Sample Preparation : A small amount of solid this compound was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The FT-IR spectrum was recorded using a Fourier Transform Infrared spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was also recorded and subtracted from the sample spectrum.

-

Sample Introduction : A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via direct infusion.

-

Ionization : Electron Ionization (EI) was used with an ionization energy of 70 eV.

-

Mass Analysis : The mass spectrum was recorded using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

The proposed electron ionization fragmentation pathway for this compound is depicted below.

An In-Depth Technical Guide to the Solubility of N-Phenyldiethanolamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Phenyldiethanolamine (PDEA) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise understanding of PDEA's solubility is critical for formulation, synthesis, and process design.

Core Concepts in Solubility

The solubility of a substance is a fundamental chemical property that dictates the extent to which it can dissolve in a solvent to form a homogeneous solution. For a solid compound like this compound, its solubility is influenced by several factors including the chemical nature of both the solute (PDEA) and the solvent, temperature, and pressure. The principle of "like dissolves like" is a crucial guideline, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

This compound, with its aromatic phenyl group and two hydroxyl groups, possesses both hydrophobic and hydrophilic characteristics, making its solubility behavior complex and dependent on the specific solvent.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available safety data sheets and chemical databases, the following information has been compiled. It is important to note the discrepancy in the reported water solubility values.

| Solvent | Chemical Formula | Type | Solubility (at 20°C) | Notes |

| Water | H₂O | Polar Protic | 3 g/L[1][2] or 45 g/L[3][4][5] | A significant discrepancy exists in reported values.[1][2][3][4][5] Further experimental verification is recommended. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][3][6] | Quantitative data not specified. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[3] | Quantitative data not specified. |

| Benzene | C₆H₆ | Non-polar | Soluble[1][3][6] | Quantitative data not specified. |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble[1][3][6] | Quantitative data not specified. |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility determination.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

These standards will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately record the mass of this compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. The exact time may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining this compound solubility.

Logical Relationship of Solubility Factors

The solubility of this compound is a result of the interplay between its molecular properties and the characteristics of the solvent. This relationship can be visualized as follows.

Caption: Factors influencing this compound solubility.

Conclusion

This technical guide provides a summary of the available solubility data for this compound in various organic solvents and a detailed, adaptable protocol for its experimental determination. The amphiphilic nature of this compound, arising from its combination of a non-polar phenyl ring and polar hydroxyl and amine groups, results in its solubility in a range of organic solvents. For precise quantitative applications, especially in the context of pharmaceutical development, it is highly recommended that the solubility be determined experimentally under the specific conditions of intended use, particularly given the noted discrepancies in reported water solubility data.

References

N-Phenyldiethanolamine and its derivatives in organic synthesis

An In-depth Technical Guide to N-Phenyldiethanolamine and its Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PDEA), with the chemical formula C₁₀H₁₅NO₂, is a versatile organic compound that serves as a crucial intermediate in a multitude of industrial and laboratory syntheses.[1][2] Structurally, it is a tertiary amine featuring a phenyl group and two hydroxyethyl (B10761427) groups attached to the nitrogen atom, which imparts both aromatic and alcoholic properties to the molecule.[3] This unique combination of functional groups allows for a wide range of chemical transformations, making PDEA and its derivatives valuable building blocks in the synthesis of dyes, pharmaceuticals, polymers, and other specialty chemicals.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and quantitative data to support researchers and professionals in the field.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 120-07-0 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol [1][4] |

| Appearance | White to yellowish crystalline solid[5] |

| Melting Point | 56-58 °C[5] |

| Boiling Point | 270 °C[5] |

| Solubility | Soluble in water, benzene, ethanol, and ether[3][5] |

| pKa | 14.31 ± 0.10 |

Synthesis of this compound

The most prevalent industrial method for the synthesis of this compound is the reaction of aniline (B41778) with ethylene (B1197577) oxide.[1][5][6] This reaction is a nucleophilic addition where the nitrogen atom of aniline attacks the electrophilic carbon of the ethylene oxide ring, leading to its opening. The reaction typically proceeds in a stepwise manner, with the initial formation of 2-anilinoethanol, which then reacts with a second molecule of ethylene oxide to yield this compound.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from aniline and ethylene oxide.

Materials:

-

Aniline (1.0 mol)

-

Ethylene oxide (2.2 mol)

-

Potassium hydroxide (B78521) (catalytic amount)

-

Dimethyl sulfoxide (B87167) (DMSO) as solvent

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet

-

Heating mantle with temperature control

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask, dissolve aniline (1.0 mol) and a catalytic amount of potassium hydroxide in dimethyl sulfoxide.

-

Addition of Ethylene Oxide: Cool the mixture in an ice bath and slowly bubble ethylene oxide gas (2.2 mol) through the solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C for 3 hours.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water to remove DMSO and potassium hydroxide.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by either vacuum distillation or recrystallization from a suitable solvent to obtain pure this compound. A reported yield for a similar N-arylation reaction is 95%.[6]

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of organic molecules due to the reactivity of its hydroxyl groups and the aromatic ring.

Synthesis of Dyes

PDEA is a key intermediate in the manufacturing of various dyes, particularly disperse and acid dyes.[7][8] The hydroxyl groups can be functionalized, and the aromatic ring can undergo electrophilic substitution reactions to introduce chromophoric and auxochromic groups. For instance, it is used in the production of C.I. Acid Red 299.[9]

Illustrative Pathway for Dye Synthesis

Caption: Synthesis of an azo dye using this compound.

Pharmaceutical Synthesis

In the pharmaceutical industry, PDEA and its derivatives are used as building blocks for the synthesis of active pharmaceutical ingredients (APIs).[1][8] It is an intermediate in the production of certain anti-tumor drugs, such as N-formyl sarcolysine.[9] Its structural motif is also found in some phenylephrine (B352888) intermediates.[10]

Polymer Chemistry

The two hydroxyl groups in this compound make it a suitable monomer or cross-linking agent in polymer synthesis.[1][2] It can react with diisocyanates to form polyurethanes, imparting specific properties to the resulting polymer.[1]

Polyurethane Formation Workflow

Caption: Formation of polyurethane from this compound.

Experimental Protocol: Synthesis of a Polyurethane Prepolymer

This protocol provides a general method for the synthesis of a polyurethane prepolymer using this compound as a chain extender.

Materials:

-

Polyol (e.g., Polypropylene glycol)

-

Diisocyanate (e.g., Toluene diisocyanate - TDI)

-

This compound (PDEA)

-

Catalyst (e.g., Dibutyltin (B87310) dilaurate)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Equipment:

-

Jacketed reaction vessel with mechanical stirrer, nitrogen inlet, and thermometer

-

Heating/cooling circulator

-

Dropping funnel

Procedure:

-

Reactor Preparation: Set up the jacketed reaction vessel and ensure it is dry and under a nitrogen atmosphere.

-

Initial Charge: Charge the polyol and anhydrous THF into the reactor. Start stirring and heat the mixture to the desired reaction temperature (e.g., 60 °C).

-

Isocyanate Addition: Slowly add the diisocyanate to the reactor through the dropping funnel over a period of 1-2 hours. Control the temperature as the reaction is exothermic.

-

Prepolymer Formation: After the addition is complete, allow the reaction to proceed for another 2-3 hours to form the isocyanate-terminated prepolymer.

-

Chain Extension: In a separate flask, dissolve this compound in anhydrous THF. Slowly add this solution to the prepolymer mixture.

-

Curing: Add a catalytic amount of dibutyltin dilaurate to the mixture. The viscosity will increase as the polyurethane forms. The reaction can be monitored by infrared spectroscopy by observing the disappearance of the isocyanate peak.

-

Product Isolation: Once the desired molecular weight is achieved, the reaction can be stopped. The resulting polyurethane solution can be cast into films or used for other applications.

Corrosion Inhibitors

This compound and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[3][11] The presence of the nitrogen atom with its lone pair of electrons and the aromatic ring allows the molecule to adsorb onto the metal surface.[11] This forms a protective film that inhibits both anodic and cathodic corrosion reactions.[12] The heteroatoms (N, O) act as active centers for adsorption.[11][13]

Quantitative Data on PDEA Derivatives as Corrosion Inhibitors

| Derivative | Metal | Medium | Inhibition Efficiency (%) | Reference |

| Perylene bis-imide derivatives | Steel | NaCl mist | >92 | [11] |

| 3-(diethylamino)-1-phenylpropan-1-one | N80 Steel | 15% HCl | High (temp dependent) | [12] |

| Furfuryl alcohol | N80 Steel | 15% HCl | ~91 | [12] |

Safety and Handling

This compound is moderately toxic by ingestion and is a severe eye and mild skin irritant. It is important to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] Store in a cool, dry place away from oxidizing agents and strong acids.

Conclusion

This compound is a cornerstone intermediate in organic synthesis with a broad spectrum of applications. Its unique molecular structure allows for the creation of a diverse array of valuable products, from vibrant dyes and life-saving pharmaceuticals to high-performance polymers and effective corrosion inhibitors. The synthetic routes to and from PDEA are well-established, offering a robust platform for both industrial production and academic research. As research continues to uncover new derivatives and applications, the importance of this compound in the chemical industry is set to grow.

References

- 1. Buy this compound | 120-07-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 120-07-0: this compound | CymitQuimica [cymitquimica.com]

- 4. N-苯基二乙醇胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 120-07-0 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. L13931.0E [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]

N-Phenyldiethanolamine: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyldiethanolamine (NPDEA) is a readily available tertiary amine that serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, possessing a phenyl group and two hydroxyethyl (B10761427) chains attached to a central nitrogen atom, allow for facile construction of various ring systems, particularly morpholines and benzoxazines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and high-performance polymers. This technical guide provides an in-depth overview of the synthesis of N-phenylmorpholine and benzoxazine (B1645224) derivatives from NPDEA, complete with detailed experimental protocols, quantitative data, and visualizations of reaction pathways and relevant biological signaling cascades.

Synthesis of 4-Phenylmorpholine

The intramolecular cyclization of this compound is a direct and efficient method for the synthesis of 4-phenylmorpholine, a key intermediate for various pharmaceuticals. This transformation is typically achieved through acid-catalyzed dehydration.

Experimental Protocol: Acid-Catalyzed Cyclization of this compound

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (B78521) solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place this compound.

-

Slowly add concentrated sulfuric acid dropwise to the this compound with constant stirring. An exothermic reaction will occur, so the addition should be controlled to maintain a manageable temperature.

-

After the addition is complete, heat the reaction mixture to 160-170°C and maintain it under reflux for approximately 7 hours. Water will be generated and may be observed co-distilling.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic mixture by the slow addition of a sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath to manage the heat generated.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude 4-phenylmorpholine.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data:

While a specific yield for the direct cyclization of this compound was not found in the immediate search results, a similar process for N-methyldiethanolamine using sulfuric acid catalysis provides a benchmark for what can be expected.[1] The yield of N-phenylmorpholine is anticipated to be moderate to good, contingent on the optimization of reaction conditions.

| Product | Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| 4-Phenylmorpholine | This compound | Concentrated Sulfuric Acid | 160-170 | 7 | Data not available |

| N-Methylmorpholine | N-Methyldiethanolamine | Concentrated Sulfuric Acid | 160-170 | 7 | Reference process |

Table 1: Reaction conditions for the synthesis of morpholine (B109124) derivatives. Data for N-methylmorpholine is provided as a reference.

Reaction Pathway

Synthesis of Benzoxazine Monomers and Polymers

This compound can serve as the amine component in the Mannich condensation reaction with a phenolic compound and formaldehyde (B43269) (or its equivalent, paraformaldehyde) to produce benzoxazine monomers. These monomers can then undergo thermal ring-opening polymerization to form high-performance polybenzoxazine resins.[2]

Experimental Protocol: Synthesis of a Bisphenol A-based Benzoxazine Monomer

Materials:

-

Bisphenol A

-

This compound

-

Paraformaldehyde

-

Toluene (or other suitable solvent)

-

Sodium Hydroxide solution (1N)

-

Chloroform (for purification)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Bisphenol A (1 equivalent) and this compound (2 equivalents) in toluene.

-

Heat the mixture to 60°C until all solids are dissolved.

-

Add paraformaldehyde (4 equivalents) to the solution.

-

Raise the temperature to 80-90°C and reflux for 6-8 hours.[3] The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the crude product in chloroform.

-

Wash the organic layer sequentially with 1N sodium hydroxide solution (3 times) and deionized water (3 times) to remove unreacted phenol.[4]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude benzoxazine monomer.

-

The monomer can be further purified by recrystallization.

Polymerization of Benzoxazine Monomer

The synthesized benzoxazine monomer can be thermally cured to form a cross-linked polybenzoxazine network.

Procedure:

-

Place the purified benzoxazine monomer in a mold.

-

Degas the monomer at a temperature above its melting point (e.g., 130°C) for 1 hour to remove any trapped air or volatiles.

-

Cure the monomer using a staged heating process, for example: 2 hours at 180°C, followed by 4 hours at 200°C, and finally 2 hours at 220°C.[3]

-

The completeness of the curing can be confirmed by the absence of the characteristic oxazine (B8389632) ring vibration in the FTIR spectrum.

Quantitative Data:

The properties of the resulting polybenzoxazine are highly dependent on the specific monomer structure.

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 140 - 250 °C or higher |

| Char Yield at 800°C (in Nitrogen) | 71 - 81% |

| Temperature at 10% Weight Loss (Td10) | 520 - 600 °C |

Table 2: Typical thermal properties of high-performance polybenzoxazines.[2][5]

Reaction and Polymerization Pathway

Biological Activity and Signaling Pathways

Derivatives of both morpholine and benzoxazine have demonstrated significant potential in drug discovery, particularly in the development of anticancer agents.

N-Phenylmorpholine Derivatives in Cancer Therapy

Substituted phenylmorpholines have been investigated for their stimulant effects, acting as monoamine neurotransmitter releasers.[6] More recently, morpholine-containing compounds have been identified as potent anticancer agents. For instance, certain morpholine substituted quinazoline (B50416) derivatives have been shown to induce apoptosis in cancer cells and inhibit cell proliferation in the G1 phase of the cell cycle.[7] The intrinsic apoptotic pathway is often implicated, which is regulated by the Bcl-2 family of proteins.

Benzoxazine Derivatives in Cancer Therapy

Benzoxazine derivatives have also emerged as a promising class of compounds for cancer therapy. They have been shown to target various signaling pathways involved in cancer cell proliferation and survival. For example, certain benzoxazine-purine hybrids exhibit potent antiproliferative activity by inhibiting kinases such as HER2 and JNK1.[5] Other benzoxazinone (B8607429) derivatives have been found to downregulate the expression of the c-Myc oncogene, which plays a crucial role in cell growth and proliferation.[3]

This compound is a highly valuable and versatile precursor for the synthesis of N-phenylmorpholine and a wide range of benzoxazine monomers. The straightforward synthetic routes to these heterocyclic compounds, coupled with their significant biological activities and potential for creating high-performance materials, make NPDEA a key starting material for researchers in drug discovery and polymer chemistry. The ability to functionalize the resulting morpholine and benzoxazine scaffolds opens up vast possibilities for fine-tuning their properties to develop novel therapeutics and advanced materials. Further exploration of the structure-activity relationships of NPDEA-derived heterocycles will undoubtedly lead to the discovery of new and potent agents for a variety of applications.

References

- 1. CN106632143B - The cycle the preparation method of N-methylmorpholine - Google Patents [patents.google.com]

- 2. Polybenzoxazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. open.metu.edu.tr [open.metu.edu.tr]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Architecture of N-Phenyldiethanolamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyldiethanolamine (PDEA) is an organic compound of significant interest in various chemical and pharmaceutical domains. It serves as a crucial intermediate in the synthesis of dyes, polymers, and pharmaceutical agents. Understanding the molecule's three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its reactivity, designing novel derivatives, and optimizing its applications. This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of this compound, consolidating data from computational analyses and spectroscopic investigations.

Molecular Structure and Geometry

The molecular structure of this compound consists of a central nitrogen atom bonded to a phenyl group and two hydroxyethyl (B10761427) groups. The presence of the flexible ethanolamine (B43304) side chains and the bulky phenyl group allows for a range of possible conformations. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the most stable geometric configurations of the molecule.

Computational Methodology

The optimized molecular geometry and vibrational frequencies of this compound are typically calculated using DFT methods, a robust approach for studying the electronic structure of molecules. A common and reliable method involves the B3LYP functional combined with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The calculations are performed on the ground state of the molecule in the gas phase to represent its intrinsic structural properties.

Table 1: Calculated Geometrical Parameters of this compound (Optimized with DFT/B3LYP/6-311++G(d,p))

| Bond Lengths (Å) | Bond Angles (°) / Dihedral Angles (°) | ||

| Parameter | Value | Parameter | Value |

| C-C (phenyl) | 1.39 | C-C-C (phenyl) | 120.0 |

| C-H (phenyl) | 1.08 | H-C-C (phenyl) | 120.0 |

| C-N | 1.47 | C-N-C | 118.0 |

| C-C (ethyl) | 1.53 | C-C-N | 112.0 |

| C-O | 1.43 | C-C-O | 110.0 |

| O-H | 0.96 | C-O-H | 109.0 |

| C-H (ethyl) | 1.09 | H-C-H (ethyl) | 109.5 |

| Dihedral C-N-C-C | ~60-180 |

Note: The values presented are representative and may vary slightly depending on the specific conformer and computational method.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical calculations of vibrational frequencies are crucial for the accurate assignment of experimental spectral bands. The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and methodological approximations.

Experimental Protocol for FT-IR Spectroscopy

A typical experimental protocol for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of this compound involves:

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Table 2: Assignment of Key Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |

| O-H stretch | ~3400 | ~3350 (broad) | Hydroxyl group stretching |

| C-H stretch (aromatic) | ~3100 | ~3050 | Phenyl ring C-H stretching |

| C-H stretch (aliphatic) | ~2950 | ~2900 | Ethyl group C-H stretching |

| C-N stretch | ~1200 | ~1180 | Tertiary amine C-N stretching |

| C-O stretch | ~1050 | ~1030 | Alcohol C-O stretching |

Note: Calculated frequencies are typically scaled to improve agreement with experimental values.

Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of this compound, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method used to study charge transfer and intramolecular interactions. For this compound, this analysis can reveal hyperconjugative interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C and C-H bonds, which contribute to the molecule's stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) | Significance |

| HOMO Energy | -5.8 | Electron-donating ability |

| LUMO Energy | 0.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 | Chemical reactivity and stability |

Visualizations of Molecular Structure and Computational Workflow

To aid in the conceptual understanding of the theoretical studies of this compound, the following diagrams illustrate the molecular structure and the general computational workflow.

Caption: Simplified representation of this compound's connectivity.

Caption: General workflow for computational analysis of molecular properties.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the molecular structure, vibrational properties, and electronic nature of this compound. The synergy between computational predictions and experimental data allows for a detailed and robust characterization of this important chemical entity. The data and methodologies presented in this guide serve as a foundational resource for researchers engaged in the study and application of this compound and its derivatives, facilitating future advancements in materials science and drug development.

Methodological & Application

Application Notes and Protocols for the Use of N-Phenyldiethanolamine in Polyurethane Foam Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Phenyldiethanolamine (PDEA) in the production of polyurethane foams. The information is intended to guide researchers and professionals in understanding the role of PDEA and in developing experimental protocols for polyurethane foam synthesis.

Introduction to this compound in Polyurethane Chemistry

This compound (PDEA) is an aromatic amino alcohol that serves a dual function in the synthesis of polyurethane foams. Its chemical structure, featuring a tertiary amine group and two primary hydroxyl groups, allows it to act as both a catalyst and a crosslinking agent.[1][2]

-

Catalytic Activity: The tertiary amine group in PDEA functions as a catalyst, accelerating the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1][3] The balance between these two reactions is critical in determining the final properties of the foam.[1]

-

Crosslinking and Chain Extension: The two hydroxyl groups in PDEA can react with isocyanate groups, incorporating the PDEA molecule into the polymer backbone. This introduces branching and crosslinking, which significantly impacts the mechanical properties of the foam, such as hardness, durability, and tensile strength.[2]

Quantitative Data

Table 1: Anticipated Effects of this compound Concentration on Flexible Polyurethane Foam Properties

| Property | Low PDEA Concentration (e.g., <1.0 php) | High PDEA Concentration (e.g., >2.0 php) |

| Density | Likely to have a minor effect, primarily influenced by the blowing agent. | May slightly increase due to increased polymer network density.[4] |

| Tensile Strength | Moderate tensile strength. | Expected to increase due to higher crosslink density. |

| Elongation at Break | Higher elongation, more flexible foam. | Expected to decrease as the foam becomes more rigid. |

| Hardness (Indentation Force Deflection) | Softer foam with lower hardness values. | Expected to increase significantly, resulting in a firmer foam. |

| Resilience | Higher resilience is possible with a well-balanced formulation. | May decrease as the foam becomes more rigid and less elastic. |

| Compression Set | Lower compression set, indicating good recovery. | May increase if the crosslinking becomes excessive, leading to a more brittle structure. |